Cas no 57800-68-7 (Methanone,(3-chlorophenyl)(2,4-dimethylphenyl)-)

Methanone,(3-chlorophenyl)(2,4-dimethylphenyl)- structure
57800-68-7 structure
Product Name:Methanone,(3-chlorophenyl)(2,4-dimethylphenyl)-
CAS No:57800-68-7
MF:C15H13ClO
MW:244.716123342514
CID:386492
PubChem ID:247594
Update Time:2025-04-19

Methanone,(3-chlorophenyl)(2,4-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(3-chlorophenyl)(2,4-dimethylphenyl)-
    • (3-chlorophenyl)-(2,4-dimethylphenyl)methanone
    • 1-Propanone,3-chloro-1-(2,4-dimethoxyphenyl)-
    • 2,4-Dimethyl-3'-chlorobenzophenon
    • 3-Chlor-2',4'-dimethoxypropiophenon
    • 3'-Chlor-2,4-dimethyl-benzophenon
    • 3-Chlor-2',4'-dimethyl-benzophenon
    • 3-CHLORO-2',4'-DIMETHOXYPROPIOPHENONE
    • 3'-chloro-2,4-dimethyl-benzophenone
    • AG-E-62216
    • CTK4E8829
    • Propiophenone,3-chloro-2',4'-dimethoxy- (8CI)
    • SureCN982498
    • NSC 62530
    • NSC-62530
    • AKOS009337603
    • (3-Chloro-phenyl)-(2,4-dimethyl-phenyl)-methanone
    • 57800-68-7
    • NSC62530
    • DTXSID60973387
    • (3-chlorophenyl)(2,4-dimethylphenyl)methanone
    • Inchi: 1S/C15H13ClO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3
    • InChI Key: COFUWPXPXNYUOV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C1C=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 244.06559
  • Monoisotopic Mass: 244.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.154±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 57.6-58.4 ºC
  • Solubility: Insuluble (5.6E-3 g/L) (25 ºC),
  • PSA: 17.07
  • LogP: 4.18780
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